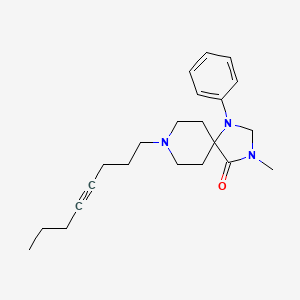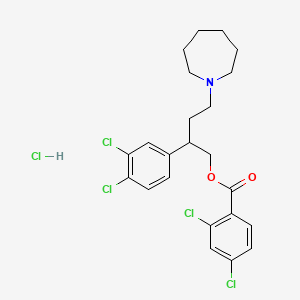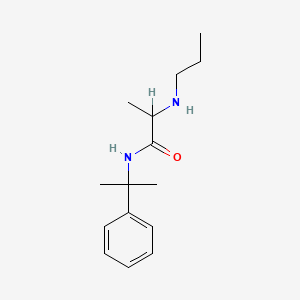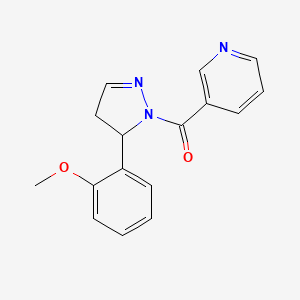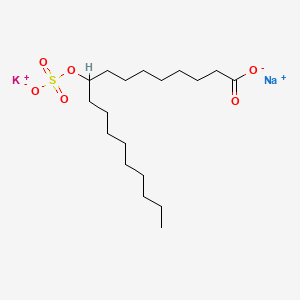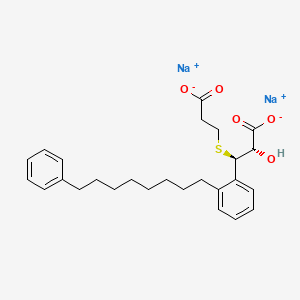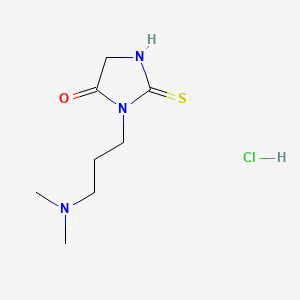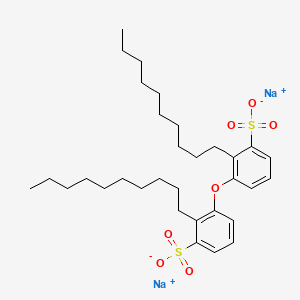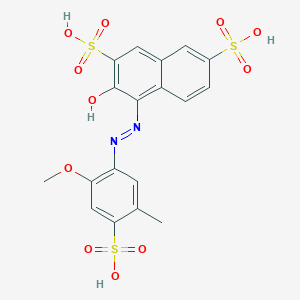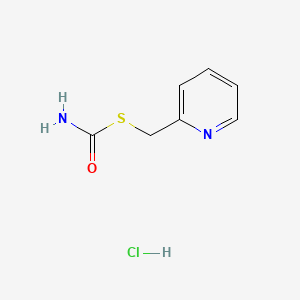
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is a chemical compound with a unique structure that combines elements of carbamic acid and pyridine. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. Its unique properties make it a valuable tool for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride typically involves the reaction of carbamic acid derivatives with pyridine-based compounds. One common method involves the reaction of carbamic acid with 2-pyridylmethyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using automated equipment to ensure consistency and purity. The process may include additional steps such as distillation and filtration to remove impurities. The use of advanced analytical techniques like NMR spectroscopy and mass spectrometry ensures the quality and purity of the final product.
化学反応の分析
Types of Reactions
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the pyridyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products have their own unique properties and applications.
科学的研究の応用
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: This compound is used in biochemical assays and as a probe to study enzyme mechanisms.
Industry: It is used in the production of agrochemicals, polymers, and other industrial products.
作用機序
The mechanism of action of carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to various biochemical effects. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in research.
類似化合物との比較
Similar Compounds
Carbamic acid derivatives: These include compounds like methyl carbamate and ethyl carbamate, which have similar structures but different functional groups.
Pyridine-based compounds: Compounds such as 2-pyridylmethyl chloride and 2-pyridylmethylamine share the pyridine ring but differ in their substituents.
Uniqueness
Carbamic acid, thio-, S-2-pyridylmethyl ester, monohydrochloride is unique due to its combination of carbamic acid and pyridine moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds. Its ability to undergo a variety of chemical reactions and its wide range of applications make it a valuable compound in scientific research and industry.
特性
CAS番号 |
89684-31-1 |
|---|---|
分子式 |
C7H9ClN2OS |
分子量 |
204.68 g/mol |
IUPAC名 |
S-(pyridin-2-ylmethyl) carbamothioate;hydrochloride |
InChI |
InChI=1S/C7H8N2OS.ClH/c8-7(10)11-5-6-3-1-2-4-9-6;/h1-4H,5H2,(H2,8,10);1H |
InChIキー |
NWRZGODXNVCALU-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)CSC(=O)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


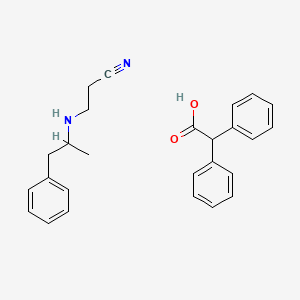
![methyl N-[2-[6-[[2-[4-(trifluoromethyl)phenyl]benzoyl]amino]-3,4-dihydro-1H-isoquinolin-2-yl]ethyl]carbamate](/img/structure/B12750623.png)
